4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid
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Overview
Description
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and pyridine rings, followed by their coupling through a carbonyl linkage. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.
Scientific Research Applications
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)quinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- N-pyridin-2-yl substituted carbamates
Uniqueness
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H17N3O3/c23-18(24)9-5-11-21-19(25)14-12-17(16-8-3-4-10-20-16)22-15-7-2-1-6-13(14)15/h1-4,6-8,10,12H,5,9,11H2,(H,21,25)(H,23,24) |
InChI Key |
KUYIERCPGWNGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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